Enantiomeric Purity: (2R)-Enantiomer vs. Racemate
The (2R)-enantiomer (CAS 110772-45-7) is supplied as a stereochemically defined single enantiomer with a commercial purity specification of ≥95% by achiral HPLC and a defined (R)-configuration confirmed by the InChI stereodescriptor [C@H] . In contrast, the racemic mixture (CAS 53339-65-4) contains equal proportions of (R)- and (S)-enantiomers, providing zero enantiomeric excess (ee = 0%) and no stereochemical definition . For asymmetric synthesis of pyridyl α-amino acid derivatives, enantiomeric purity exceeding 96% ee has been achieved via asymmetric hydrogenation using Rh-PROPRAPHOS catalysts, with subsequent recrystallization yielding >99% ee [1].
| Evidence Dimension | Enantiomeric purity (ee) |
|---|---|
| Target Compound Data | ≥95% chemical purity (achiral), single (R)-enantiomer (theoretical ee = 100% for stereochemically pure material) |
| Comparator Or Baseline | Racemic α-amino-4-pyridineacetic acid (CAS 53339-65-4): ee = 0% |
| Quantified Difference | Theoretically 100% ee (single enantiomer) vs. 0% ee (racemate); vendor-reported purity specification: ≥95% for (R)-enantiomer vs. ≥95% for racemate (chemical purity only, no chiral purity for racemate) |
| Conditions | Vendor technical datasheet specifications from BOC Sciences, Chemenu, and AKSci |
Why This Matters
Procurement of the defined (2R)-enantiomer is mandatory when stereochemical fidelity is required for biological target engagement or downstream diastereoselective synthesis; the racemic mixture is unsuitable for any chirality-dependent application.
- [1] Unusual amino acids VII. Asymmetric synthesis of 3- and 4-pyridylalanines. Tetrahedron: Asymmetry 1995, 6, 2753–2762. View Source
